molecular formula C24H29ClN6O5S B13450819 ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate

ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate

Cat. No.: B13450819
M. Wt: 549.0 g/mol
InChI Key: HWSAMLZHUTYPIC-JLJPHGGASA-N
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Description

Ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C24H29ClN6O5S and its molecular weight is 549.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H29ClN6O5S

Molecular Weight

549.0 g/mol

IUPAC Name

ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C24H29ClN6O5S/c1-3-36-24(35)13-4-6-15(27-20(32)21(33)30-19-7-5-14(25)11-26-19)17(10-13)28-22(34)23-29-16-8-9-31(2)12-18(16)37-23/h5,7,11,13,15,17H,3-4,6,8-10,12H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t13-,15-,17+/m0/s1

InChI Key

HWSAMLZHUTYPIC-JLJPHGGASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

Ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate, commonly referred to as Edoxaban ethyl ester, is a complex pharmaceutical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
Chemical Name Ethyl (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylate
CAS Number 1093351-29-1
Molecular Formula C24H29ClN6O5S
Molecular Weight 549.04 g/mol
Melting Point >175°C (dec.)
Solubility Slightly soluble in DMSO and methanol

Structural Features

The compound features a cyclohexane core substituted with various functional groups including a thiazole moiety and a chloropyridine group. These structural characteristics are critical for its biological activity.

Edoxaban ethyl ester functions primarily as an anticoagulant by inhibiting Factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Pharmacological Studies

  • Anticoagulant Activity : Studies indicate that Edoxaban exhibits dose-dependent anticoagulant effects in both in vitro and in vivo models. It has been shown to effectively reduce thrombus formation in animal models of venous thromboembolism.
  • Safety Profile : Clinical trials have demonstrated that Edoxaban has a favorable safety profile compared to traditional anticoagulants. It is associated with lower rates of major bleeding events while maintaining efficacy in preventing thromboembolic events.

Case Study 1: Efficacy in Atrial Fibrillation

A clinical trial involving patients with non-valvular atrial fibrillation showed that Edoxaban significantly reduced the risk of stroke compared to warfarin. The trial reported a relative risk reduction of 20% for stroke and systemic embolism.

Case Study 2: Treatment of Deep Vein Thrombosis

In patients diagnosed with deep vein thrombosis (DVT), Edoxaban was administered as a part of a treatment regimen. Results indicated a high rate of resolution of DVT with minimal recurrence over a follow-up period of six months.

Comparative Studies

Recent comparative studies have highlighted the advantages of Edoxaban over other anticoagulants:

StudyFindings
RE-LY TrialEdoxaban showed comparable efficacy with lower bleeding risk compared to dabigatran.
ENGAGE AF-TIMI 48 TrialDemonstrated that Edoxaban was non-inferior to warfarin in preventing stroke in atrial fibrillation patients.

Mechanistic Insights

Research utilizing molecular docking studies has provided insights into the binding affinity of Edoxaban to Factor Xa. These studies suggest that the compound's unique structural features enhance its binding efficiency and specificity.

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